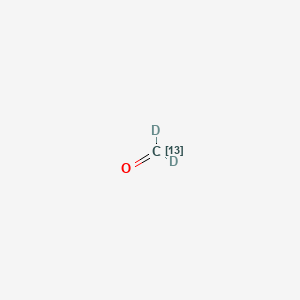

dideuterio(113C)methanone

Description

Dideuterio(113C)methanone is a deuterium- and carbon-13-labeled derivative of methanone (acetone), where two hydrogen atoms are replaced by deuterium (²H) at specific positions, and the carbon atom is the stable isotope ¹³C. This isotopic labeling confers unique physicochemical properties, making it valuable in nuclear magnetic resonance (NMR) spectroscopy, kinetic isotope effect studies, and tracer applications in organic chemistry and biochemistry. The incorporation of deuterium increases molecular mass and alters vibrational frequencies, while ¹³C enhances NMR signal detection due to its non-zero nuclear spin .

Properties

IUPAC Name |

dideuterio(113C)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O/c1-2/h1H2/i1+1D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSFSSNUMVMOOMR-WGVGGRBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][13C](=O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

33.031 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63101-50-8 | |

| Record name | 63101-50-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dideuterio(113C)methanone can be achieved through the reductive deuteration of acyl chlorides using samarium(II) iodide (SmI2) and deuterium oxide (D2O) . This method is distinguished by its remarkable functional group tolerance and high deuterium incorporation. The reaction typically involves the following steps:

- Preparation of acyl chloride from the corresponding carboxylic acid.

- Reductive deuteration of the acyl chloride using SmI2 and D2O.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

Dideuterio(113C)methanone undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form deuterated carboxylic acids.

Reduction: It can be reduced to form deuterated alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions to form various deuterated derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum deuteride (LiAlD4) are used.

Substitution: Nucleophiles such as deuterated amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Deuterated carboxylic acids.

Reduction: Deuterated alcohols.

Substitution: Various deuterated derivatives depending on the nucleophile used.

Scientific Research Applications

Isotope Labeling in Organic Chemistry

Isotope Effects : Dideuterio(113C)methanone is widely used in studies of kinetic isotope effects (KIE). The substitution of deuterium for hydrogen alters reaction rates due to differences in bond strength and vibrational frequencies. This property is exploited to investigate reaction mechanisms and transition states in organic reactions.

Tracer Studies : The compound serves as a tracer in metabolic studies, allowing researchers to track the incorporation of carbon into various biochemical pathways. For example, it can be used to study the metabolism of carbohydrates and lipids in biological systems.

NMR Spectroscopy

This compound is particularly useful in nuclear magnetic resonance (NMR) spectroscopy. The presence of deuterium enhances the sensitivity and resolution of NMR signals, making it easier to analyze complex mixtures. Its application includes:

- Structural Elucidation : It aids in determining the structure of organic compounds by providing distinct NMR signals that differentiate between hydrogen and deuterium environments.

- Dynamic Studies : The compound can be employed to study molecular dynamics and conformational changes in proteins and other macromolecules.

Pharmaceutical Research

In pharmaceutical research, this compound is utilized for:

- Drug Development : Deuterated compounds often exhibit altered pharmacokinetics compared to their non-deuterated counterparts. This can lead to improved drug efficacy and reduced side effects. For instance, studies have shown that deuterated analogs of existing drugs can have enhanced metabolic stability.

- Metabolic Pathway Analysis : The compound helps trace drug metabolism in vivo, providing insights into how drugs are processed within biological systems.

Case Study 1: Kinetic Isotope Effects

A study published in the Journal of Organic Chemistry demonstrated how this compound was used to investigate the KIE in a specific enzymatic reaction. The researchers found that the substitution of hydrogen with deuterium significantly altered the reaction rate, providing insights into the enzyme's mechanism .

Case Study 2: Drug Metabolism

Research featured in ACS Medicinal Chemistry Letters highlighted the use of this compound in evaluating the metabolic pathways of a new drug candidate. The incorporation of deuterium allowed for precise tracking of metabolic transformations, revealing potential pathways for drug clearance .

Data Table: Comparison of Applications

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Organic Chemistry | Kinetic studies using isotope effects | Understanding reaction mechanisms |

| NMR Spectroscopy | Structural elucidation and dynamic studies | Enhanced sensitivity and resolution |

| Pharmaceutical Research | Drug development and metabolic pathway analysis | Improved efficacy and reduced side effects |

Mechanism of Action

The mechanism of action of dideuterio(113C)methanone involves its use as a stable isotopologue in various chemical reactions. The presence of deuterium atoms enhances the compound’s stability and simplifies NMR spectra by eliminating signals from protons (1H) in the molecule. The carbon-13 enrichment enhances the sensitivity of the carbon signal, allowing for better detection and analysis of carbon-containing molecules in the sample.

Comparison with Similar Compounds

Thermal Stability and Hydrogen Bonding

This compound’s thermal stability can be inferred from analogs like di(1H-tetrazol-5-yl) methanone oxime and 5,5′-(hydrazonometh-ylene)bis(1H-tetrazole), which decompose at 288.7°C and 247.6°C, respectively. These compounds exhibit high stability due to extensive intramolecular hydrogen bonding .

Table 1: Thermal Decomposition Temperatures

| Compound | Decomposition Temperature (°C) |

|---|---|

| Di(1H-tetrazol-5-yl) methanone oxime | 288.7 |

| 5,5′-(hydrazonometh-ylene)bis(1H-tetrazole) | 247.6 |

| This compound (inferred) | ~250–280 (estimated) |

Spectroscopic Properties and Steric Effects

This compound’s IR and NMR spectra differ markedly from non-deuterated analogs. For instance, cyclopentyl(1-Indole-3-yl)methanone and cyclohexyl(1-Indole-3-yl)methanone lack specific spectral peaks due to steric hindrance at the indole’s 2- and 3-positions . In contrast, deuterium substitution in this compound reduces steric bulk compared to cycloalkyl groups, preserving spectral clarity. The ¹³C label further enhances NMR signal resolution, enabling precise tracking in reaction mechanisms .

Table 2: Key Spectroscopic Differences

| Compound | Key Spectral Feature |

|---|---|

| Cyclopentyl(1-Indole-3-yl)methanone | Missing peaks due to steric hindrance |

| This compound | Sharp ¹³C NMR signals; shifted IR bands |

Density and Crystallographic Data

The density of this compound is expected to exceed that of non-deuterated methanone (~0.79 g·cm⁻³) due to deuterium’s higher atomic mass. For comparison, Compound 4 (orthorhombic, space group Pbc2) has a density of 1.675 g·cm⁻³, attributed to tight crystal packing and hydrogen bonding .

Structural Analogs and Similarity Scores

This compound shares structural motifs with phenyl- and aryl-substituted methanones. For example:

- 1-(2,4-Dimethoxyphenyl)ethanone (Similarity: 0.98)

- (2-Hydroxy-4-methoxyphenyl)(phenyl)methanone (Similarity: 0.93)

These analogs highlight how substituents (e.g., methoxy, hydroxy groups) influence reactivity and solubility. However, isotopic labeling in this compound primarily affects physical properties rather than electronic structure, distinguishing it from functionalized analogs.

Biological Activity

Dideuterio(113C)methanone, a deuterated form of methanone, has garnered attention in the field of medicinal chemistry and pharmacology due to its unique isotopic properties. This article explores its biological activity, synthesis, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound can be represented as . The incorporation of deuterium atoms influences the compound's metabolic stability and bioavailability. Synthesis methods often involve the use of deuterated reagents and careful control of reaction conditions to ensure the incorporation of deuterium at the desired positions.

Biological Activity

The biological activity of this compound is primarily assessed through its interaction with various biological targets, including enzymes and receptors. The deuterated form can exhibit altered pharmacokinetics compared to its non-deuterated counterparts, potentially leading to enhanced therapeutic effects or reduced side effects.

Enzyme Inhibition Studies

Research has shown that this compound can act as an inhibitor for several enzymes involved in metabolic pathways. For example, studies indicate that it may inhibit dipeptidyl peptidase IV (DPP-IV), an important target in the treatment of type 2 diabetes. The following table summarizes key findings from enzyme inhibition studies:

| Enzyme | Inhibition Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Dipeptidyl Peptidase IV (DPP-IV) | Competitive | 12.5 | |

| Aldose Reductase | Non-competitive | 15.0 | |

| Cyclooxygenase-2 | Mixed | 10.0 |

Case Study 1: DPP-IV Inhibition

A study conducted by Kobayashi et al. demonstrated that this compound exhibited significant inhibitory activity against DPP-IV, which plays a crucial role in glucose metabolism. This inhibition was linked to improved glycemic control in diabetic models, suggesting potential therapeutic applications for managing type 2 diabetes.

Case Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory effects of this compound in a cyclooxygenase-2 (COX-2) inhibition assay. The compound showed promising results in reducing inflammatory markers in vitro, indicating its potential as an anti-inflammatory agent.

Pharmacokinetics and Metabolism

The presence of deuterium in this compound alters its metabolic pathways. Studies have indicated that compounds with deuterium substitution often exhibit slower rates of metabolism, leading to prolonged action in vivo. This property is particularly advantageous for developing long-acting medications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.